(2R)-2,3-dimethylbutanoic acid

Catalog No.
S651432
CAS No.
27855-05-6
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2,3-dimethylbutanoic acid

CAS Number

27855-05-6

Product Name

(2R)-2,3-dimethylbutanoic acid

IUPAC Name

(2R)-2,3-dimethylbutanoic acid

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1

InChI Key

XFOASZQZPWEJAA-RXMQYKEDSA-N

SMILES

CC(C)C(C)C(=O)O

Synonyms

(2R)-2,3-Dimethyl-butanoic Acid; (R)-(-)-2,3-Dimethylbutyric Acid;

Canonical SMILES

CC(C)C(C)C(=O)O

Isomeric SMILES

C[C@H](C(C)C)C(=O)O

Organic Synthesis:

  • Asymmetric Synthesis: Due to its chirality, (2R)-2,3-dimethylbutanoic acid can be used as a chiral building block in the synthesis of other chiral molecules. Its chiral center allows for the control of stereochemistry during reactions, leading to the production of specific enantiomers of desired products.
  • Preparation of Esters and Amides: (2R)-2,3-dimethylbutanoic acid can be readily converted into various derivatives like esters and amides. These derivatives can find applications in diverse fields, including pharmaceuticals, materials science, and agriculture.

Biological Research:

  • Study of Chiral Recognition: (2R)-2,3-dimethylbutanoic acid and its derivatives can be used to study the phenomenon of chiral recognition. This refers to the ability of biological molecules to differentiate between different enantiomers of a compound. By studying the interaction of biological systems with (2R)-2,3-dimethylbutanoic acid and its counterpart, researchers can gain insights into the mechanisms of chiral recognition in various biological processes.
  • Investigation of Metabolic Pathways: (2R)-2,3-dimethylbutanoic acid can be employed as a tool to investigate metabolic pathways. By studying the metabolism of this compound in different organisms, researchers can gain valuable information about the enzymes involved in its breakdown and the intermediate metabolites formed. This information can be crucial for understanding various biological processes and developing new drugs.

Material Science:

  • Development of Chiral Polymers: (2R)-2,3-dimethylbutanoic acid can be incorporated into the structure of polymers to impart chirality to the resulting material. Chiral polymers possess unique properties that make them valuable for various applications, such as drug delivery, separation technologies, and the development of advanced materials with specific functionalities.

(2R)-2,3-dimethylbutanoic acid is a colorless liquid at room temperature []. It is a chiral molecule, meaning it has a non-superimposable mirror image. The (2R) designation refers to the specific spatial arrangement of its atoms.

The origin of (2R)-2,3-dimethylbutanoic acid can be through natural or synthetic processes. It can be found in some plant extracts [], but it can also be produced in a laboratory through various synthetic methods [].

(2R)-2,3-dimethylbutanoic acid has potential applications in scientific research, particularly in organic synthesis as a chiral building block for the preparation of more complex molecules [, ].


Molecular Structure Analysis

(2R)-2,3-dimethylbutanoic acid has a six-carbon chain with a methyl group (CH3) attached to the second and third carbons. A carboxyl group (COOH) is attached to the fourth carbon. The chirality arises from the presence of a single stereocenter, the second carbon atom. The (R) configuration indicates the spatial arrangement of the groups bonded to this carbon [].


Chemical Reactions Analysis

(2R)-2,3-dimethylbutanoic acid can undergo various chemical reactions typical of carboxylic acids. Here are some examples:

  • Neutralization: Reacts with bases to form salts.

For example:

(R)-2,3-Dimethylbutanoic acid + NaOH -> (R)-2,3-Dimethylbutanoate sodium + H2O []

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

(R)-2,3-Dimethylbutanoic acid + Ethanol <-> (R)-2,3-Dimethylbutyl ethanoate + H2O []

  • Decarboxylation: Under specific conditions, the carboxyl group can be removed to form a ketone. However, due to the presence of nearby methyl groups, this reaction might require harsher conditions compared to unbranched carboxylic acids.

Physical And Chemical Properties Analysis

Some reported physical properties of (2R)-2,3-dimethylbutanoic acid include []:

  • Melting point: 22-24 °C
  • Boiling point: 210-212 °C

Data on solubility, stability, and other properties are not readily available.

Currently, there is no scientific research readily available on the specific mechanism of action of (2R)-2,3-dimethylbutanoic acid in biological systems.

  • Corrosive: May cause skin and eye irritation.
  • Flammable: Carboxylic acids with similar structures are flammable liquids.

XLogP3

1.6

Boiling Point

191.7 °C

Melting Point

-1.5 °C

UNII

T1JDQ7R1ZE

Other CAS

27855-05-6

Wikipedia

(R)-2,3-dimethylbutyric acid

Dates

Modify: 2023-08-15

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